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Compound of Interest

Compound Name: Tertomotide

Cat. No.: B12754959 Get Quote

This guide is intended for researchers, scientists, and drug development professionals

investigating the use of Tertomotide (SL-701) for temozolomide-refractory glioblastoma

(GBM). It provides troubleshooting advice, frequently asked questions, experimental protocols,

and clinical data summaries to support your experiments.

Frequently Asked Questions (FAQs)
Q1: What is Tertomotide (SL-701) and what is its mechanism of action?

A1: Tertomotide (SL-701) is a novel immunotherapy consisting of synthetic peptides designed

to elicit a targeted anti-tumor immune response.[1][2] The peptides correspond to epitopes of

three tumor-associated antigens commonly overexpressed on GBM cells: Interleukin-13

receptor alpha-2 (IL-13Rα2), EphrinA2 (EphA2), and Survivin.[3][4][5] The treatment is

administered with immunostimulatory adjuvants (e.g., GM-CSF, poly-ICLC) to activate the

immune system, inducing cytotoxic T-lymphocytes (CTLs) to recognize and kill GBM cells

expressing these target antigens.[1][6]

Q2: In which patient population has Tertomotide shown activity?

A2: Tertomotide has been evaluated in clinical trials for adult patients with recurrent GBM who

are HLA-A2 positive and have failed standard therapy with radiation and temozolomide.[1][7]

Trials have included patients who were bevacizumab-naïve.[2]

Q3: What kind of clinical responses have been observed with Tertomotide in recurrent GBM?
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A3: In a Phase 2 clinical trial (NCT02078648), Tertomotide, particularly when combined with

bevacizumab, demonstrated anti-tumor activity.[1][2] Observed responses included complete

responses (CR), partial responses (PR), and stable disease (SD).[1][7][8] A key finding is the

preliminary correlation between the induction of a target-specific CD8+ T-cell response and

longer-term survival.[2][3]

Q4: What are the common adverse events associated with Tertomotide treatment?

A4: Tertomotide has been generally well-tolerated. The most frequently reported treatment-

related adverse events (TRAEs) are low-grade fatigue and injection site reactions.[1][2] Grade

3 fatigue has been noted as the most common severe TRAE, though its incidence is low.[1][2]

Quantitative Data Summary
The following tables summarize key data from the Phase 2 clinical trial (NCT02078648) of

Tertomotide (SL-701) in bevacizumab-naïve patients with recurrent GBM. The trial was

conducted in two stages: Stage 1 involved Tertomotide with adjuvants, and Stage 2 combined

Tertomotide with bevacizumab and the adjuvant poly-ICLC.[1]

Table 1: Clinical Efficacy of Tertomotide (SL-701) in Recurrent GBM

Endpoint
Stage 1 (SL-701 +
Adjuvants) (n=46)

Stage 2 (SL-701 +
Bevacizumab) (n=28)

Objective Response Rate

(ORR)
2% 21%

Complete Response (CR) 0 2 (7%)

Partial Response (PR) 1 (2%) 4 (14%)

Stable Disease (SD) 15 (33%) 19 (68%)

Median Overall Survival (mOS) 11.0 months 11.7 months

12-Month Overall Survival

(OS-12)
37% 50%

Data sourced from clinical trial NCT02078648 as reported in scientific publications.[1][7][8][9]
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Table 2: Common Treatment-Related Adverse Events (TRAEs)

Adverse Event
Stage 1 (SL-701)
Frequency

Stage 2 (SL-701 +
Bevacizumab)
Frequency

Grade

Fatigue 22% 39%
Mostly 1-2; 3% Grade

3

Injection Site Reaction 18% 25% Mostly 1-2

Data sourced from clinical trial NCT02078648.[1][2]

Experimental Protocols & Troubleshooting
Protocol: In Vitro T-Cell Activation Assay by Flow
Cytometry
This protocol outlines a method to assess the frequency of Tertomotide-specific CD8+ T-cells

from peripheral blood mononuclear cells (PBMCs).

1. Materials:

Cryopreserved PBMCs from study subjects

Tertomotide (SL-701) synthetic peptide mix (IL-13Rα2, EphA2, Survivin peptides)

Cell culture medium (e.g., RPMI-1640 with 10% FCS)

Brefeldin A (protein transport inhibitor)

Live/Dead dye

Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-IFNγ, anti-TNFα,

anti-IL-2, anti-PD-1

FACS buffer (PBS with 2% FBS)
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Flow cytometer

2. Procedure:

Thaw PBMCs: Thaw cryopreserved PBMCs quickly in a 37°C water bath. Transfer to a tube

with pre-warmed culture medium and centrifuge to pellet. Resuspend in fresh medium and

perform a cell count to assess viability.[10][11] Let cells rest for at least one hour post-thaw.

[12]

Peptide Stimulation:

Plate 1 x 10^6 PBMCs per well in a 24-well plate.

Prepare a working solution of the SL-701 peptide mix. A final concentration of 1 µg/mL for

each peptide is a common starting point.[1]

Add the peptide solution to the wells. Include a negative control (vehicle, e.g., DMSO) and

a positive control (e.g., CEF peptide pool or PHA).

Incubate at 37°C, 5% CO2 for 5-6 hours.[13]

Block Cytokine Secretion: After the initial 2 hours of incubation, add Brefeldin A to each well

to block cytokine secretion, allowing for intracellular accumulation.[13] Return the plate to the

incubator for the remainder of the incubation period.

Staining:

Harvest cells and wash with FACS buffer.

Stain with a Live/Dead dye to exclude non-viable cells.

Perform surface staining with antibodies against CD3, CD4, and CD8. Incubate as per

manufacturer's instructions.

Fix and permeabilize the cells using a commercial kit.

Perform intracellular staining for IFNγ, TNFα, and IL-2.
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Data Acquisition: Acquire samples on a flow cytometer. Ensure enough events are collected

in the lymphocyte gate for robust analysis.

Analysis: Gate on live, single lymphocytes, then on CD3+ T-cells. From this population,

identify CD8+ cells and quantify the percentage expressing IFNγ and/or other cytokines in

response to SL-701 peptide stimulation compared to the negative control.

Troubleshooting Guide: T-Cell Assays (ELISpot & Flow
Cytometry)
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Issue Potential Cause(s) Recommended Solution(s)

High Background Signal in

Negative Control Wells

1. Contamination of cell culture

or reagents. 2. Non-specific

binding of antibodies. 3.

Carryover of cytokines from

pre-incubation. 4. Serum in

media contains heterophilic

antibodies.

1. Use sterile technique. Filter

reagents if necessary.[14][15]

2. Ensure adequate washing

steps. Use a blocking solution.

3. Ensure cells are washed

thoroughly before plating.[14]

4. Test different batches of

serum or use serum-free

media.[12]

No/Weak Signal in Positive

Control Wells

1. Poor cell viability or

functionality. 2. Inactive

stimulant (e.g., old PHA). 3.

Reagent issue (e.g., wrong

antibody concentration,

expired enzyme). 4. Incorrect

incubation times.

1. Check cell viability before

starting. Allow frozen cells to

rest after thawing.[12][15] 2.

Use a fresh, validated batch of

positive control stimulant. 3.

Titrate antibodies and check

expiration dates of all

reagents. 4. Optimize

incubation time for your

specific cell type and assay.

[14]

Low Frequency of Tertomotide-

Specific T-Cells

1. Low precursor frequency in

the sample. 2. Suboptimal

peptide concentration. 3.

Insufficient incubation time for

activation.

1. Increase the number of cells

plated per well. 2. Perform a

dose-response experiment to

find the optimal peptide

concentration.[10] 3. Extend

the stimulation period (e.g.,

overnight for ELISpot), but be

mindful of increasing

background.[11]

Poor Reproducibility Between

Replicates

1. Inaccurate pipetting or cell

counting. 2. Cell clumping

leading to uneven distribution.

3. Evaporation from wells

("edge effect").

1. Calibrate pipettes. Ensure a

homogenous cell suspension

before plating.[15] 2. Gently

resuspend cells thoroughly

before aliquoting.[16] 3.
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Ensure adequate humidity in

the incubator. Do not stack

plates. Use outer wells for

media only.[15]

Visualizations: Workflows and Pathways
Mechanism of Action: Tertomotide-Induced T-Cell
Response
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Caption: Workflow of Tertomotide's mechanism of action.

Experimental Workflow: Troubleshooting Low T-Cell
Response
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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